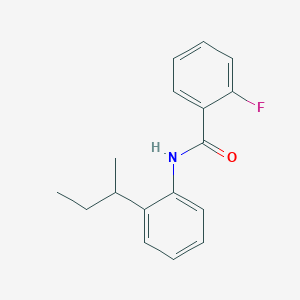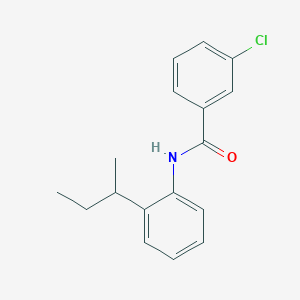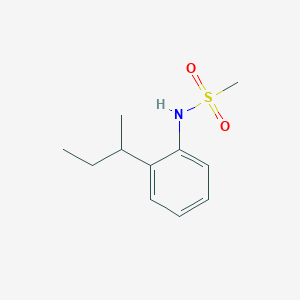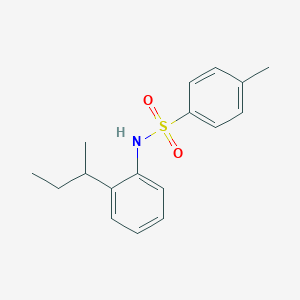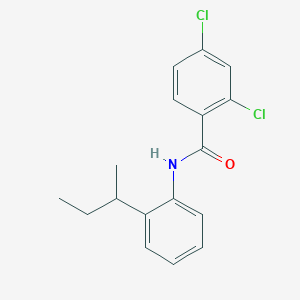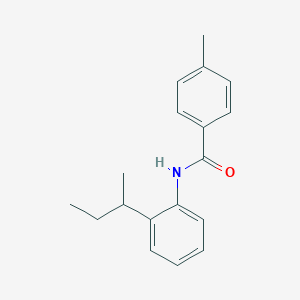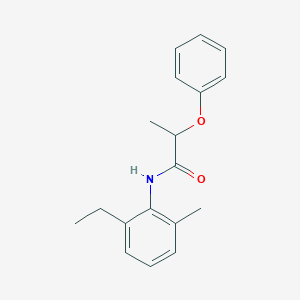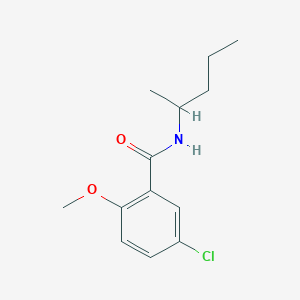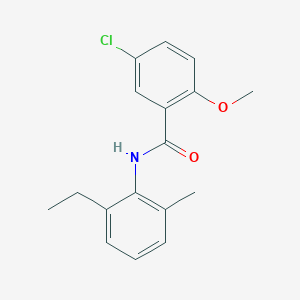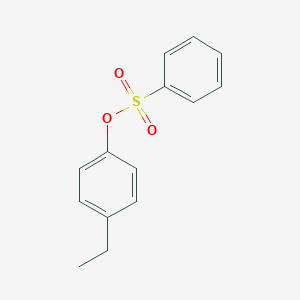
4-methyl-2-oxo-2H-chromen-7-yl cyclobutanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-oxo-2H-chromen-7-yl cyclobutanecarboxylate is a chemical compound that belongs to the class of coumarin derivatives. It has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl cyclobutanecarboxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as tyrosinase and α-glucosidase. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of fungal and bacterial cells.
Biochemical and Physiological Effects
4-methyl-2-oxo-2H-chromen-7-yl cyclobutanecarboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of certain enzymes, as mentioned earlier. It has also been shown to have antioxidant and anti-inflammatory properties. In vivo studies have shown that it can reduce blood glucose levels and improve insulin sensitivity in diabetic rats. It has also been shown to inhibit tumor growth in mice.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-methyl-2-oxo-2H-chromen-7-yl cyclobutanecarboxylate is its ease of synthesis. It can be synthesized in good yields using a simple method. Another advantage is its potential applications in various fields, as discussed earlier. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 4-methyl-2-oxo-2H-chromen-7-yl cyclobutanecarboxylate. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer and diabetes. Another direction is to study its mechanism of action in more detail to better understand its effects on enzymes and cells. Additionally, further research is needed to explore its potential as a fluorescent probe for the detection of metal ions in biological samples. Finally, more studies are needed to investigate its safety and toxicity profiles.
Synthesis Methods
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl cyclobutanecarboxylate involves the reaction of 7-hydroxycoumarin with cyclobutanecarboxylic acid and acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yields. This method has been reported in the literature and is considered a reliable and efficient way to synthesize 4-methyl-2-oxo-2H-chromen-7-yl cyclobutanecarboxylate.
Scientific Research Applications
4-methyl-2-oxo-2H-chromen-7-yl cyclobutanecarboxylate has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. It has also been studied for its antimicrobial and antifungal properties. In addition, it has been used as a fluorescent probe for the detection of metal ions in biological samples.
properties
Molecular Formula |
C15H14O4 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) cyclobutanecarboxylate |
InChI |
InChI=1S/C15H14O4/c1-9-7-14(16)19-13-8-11(5-6-12(9)13)18-15(17)10-3-2-4-10/h5-8,10H,2-4H2,1H3 |
InChI Key |
ZEWBWFRHZFNNPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3CCC3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




